molecular formula C13H13ClO2 B1208267 1-Chloro-3-(1-naphthoxy)-2-propanol CAS No. 20133-93-1

1-Chloro-3-(1-naphthoxy)-2-propanol

Cat. No.: B1208267
CAS No.: 20133-93-1
M. Wt: 236.69 g/mol
InChI Key: ZVVJOJMCXYDDEW-UHFFFAOYSA-N
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Description

1-Chloro-3-(1-naphthoxy)-2-propanol is an organic compound that features a chloro group, a naphthoxy group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(1-naphthoxy)-2-propanol typically involves the reaction of 1-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often involves optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(1-naphthoxy)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to form a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-naphthoxy-2-propanone.

    Reduction: Formation of 1-naphthoxy-2-propanol.

    Substitution: Formation of 1-naphthoxy-2-propanamine or 1-naphthoxy-2-propanethiol.

Scientific Research Applications

1-Chloro-3-(1-naphthoxy)-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Chloro-3-(1-naphthoxy)-2-propanol exerts its effects involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the naphthoxy group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

    1-Chloro-2-propanol: Lacks the naphthoxy group, resulting in different chemical properties and reactivity.

    1-Naphthoxy-2-propanol: Lacks the chloro group, affecting its potential for nucleophilic substitution reactions.

    3-(1-Naphthoxy)-2-propanol: Similar structure but without the chloro group, leading to different chemical behavior.

Uniqueness: 1-Chloro-3-(1-naphthoxy)-2-propanol is unique due to the presence of both the chloro and naphthoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-chloro-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVJOJMCXYDDEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273366
Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
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Molecular Weight

236.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20133-93-1
Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20133-93-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(1-naphthyloxy)propan-2-ol
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Record name NSC91519
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Record name 1-Chloro-3-(1-naphthalenyloxy)-2-propanol
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Record name 1-chloro-3-(1-naphthyloxy)propan-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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